molecular formula C16H15ClN2O3 B12855180 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12855180
M. Wt: 318.75 g/mol
InChI Key: OQQMCJYMZWROIC-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel kinase inhibitors and antineoplastic agents. Its core structure is the 7-azaindole (pyrrolo[2,3-b]pyridine) ring system, a established bioisostere of purines that is found in multiple FDA-approved drugs and clinical candidates, such as the B-Raf inhibitor vemurafenib and the CSF1R inhibitor pexidartinib . The 4-chloro group on this scaffold is a key reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, enabling the introduction of various amine substituents to explore structure-activity relationships (SAR) . The 2-(3,4,5-trimethoxyphenyl) moiety is a privileged structural motif in anticancer drug discovery, often associated with binding to the colchicine site of tubulin and inhibition of microtubule polymerization . This compound is specifically employed in the synthesis of complex 7-azaindole derivatives for probing biological targets. Research indicates its direct application in the development of aryl keto alkyne derivatives of 7-azaindole-oxazole, which have demonstrated promising in vitro anticancer activity against a range of human cancer cell lines . This intermediate is intended for use by qualified researchers in the synthesis of novel compounds for biological evaluation and is strictly for Research Use Only.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

4-chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H15ClN2O3/c1-20-13-6-9(7-14(21-2)15(13)22-3)12-8-10-11(17)4-5-18-16(10)19-12/h4-8H,1-3H3,(H,18,19)

InChI Key

OQQMCJYMZWROIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=CN=C3N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

One common approach starts from substituted pyridine derivatives, which are converted into the pyrrolo[2,3-b]pyridine framework through multi-step reactions involving oxidation, nitration, and cyclization.

  • For example, 3-methylpyridine can be lithiated with lithium diisopropylamide (LDA) and reacted with trimethoxybenzonitrile to form the pyrrolo[2,3-b]pyridine core bearing the 3,4,5-trimethoxyphenyl group.
  • The reaction conditions involve low temperatures (around -100 °C to -80 °C) initially, followed by heating to about 80 °C to complete cyclization.
  • The product is isolated by extraction and purified by flash chromatography, yielding the core structure with the trimethoxyphenyl substituent.

Introduction of the 3,4,5-Trimethoxyphenyl Group

  • Suzuki-Miyaura cross-coupling is the preferred method to attach the 3,4,5-trimethoxyphenyl moiety to the pyrrolo[2,3-b]pyridine core.
  • A typical procedure involves reacting a halogenated pyrrolo[2,3-b]pyridine intermediate (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) with 3,4,5-trimethoxyphenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4), base (K2CO3), and solvent (1,4-dioxane/water mixture) under nitrogen atmosphere.
  • Microwave irradiation at elevated temperatures (around 125 °C) for 20-30 minutes accelerates the reaction and improves yields.

Chlorination at the 4-Position

  • Chlorination of the pyrrolo[2,3-b]pyridine ring at the 4-position can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
  • The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to avoid over-chlorination or side reactions.
  • The chlorinated product is purified by column chromatography or recrystallization.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents & Conditions Product / Intermediate Yield / Notes
1 3-Methylpyridine + LDA + 3,4,5-trimethoxybenzonitrile THF, -100 °C to 80 °C, 10 h 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine ~67% yield
2 Halogenated pyrrolo[2,3-b]pyridine (e.g., 6-bromo derivative) Suzuki coupling: 3,4,5-trimethoxyphenylboronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C, 26 min 6-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Moderate to good yields
3 Pyrrolo[2,3-b]pyridine derivative Chlorinating agent (e.g., NCS), DCM, 0 °C to RT 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Purified by chromatography

Research Findings and Optimization Notes

  • Microwave-assisted Suzuki coupling significantly reduces reaction time and improves product purity compared to conventional heating.
  • The use of copper(II) acetate as a co-catalyst in some coupling reactions enhances the efficiency of arylation steps.
  • The choice of base (potassium carbonate) and solvent system (1,4-dioxane/water) is critical for optimal yields.
  • Purification by silica gel chromatography or recrystallization is necessary to obtain analytically pure compounds.
  • The chlorination step requires careful control of temperature and stoichiometry to avoid multiple substitutions or degradation.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Reagents Comments
Lithiation LDA in THF, -100 °C to -80 °C Controls regioselectivity
Cyclization Heating to 80 °C, 10 h Forms pyrrolo[2,3-b]pyridine core
Suzuki Coupling Catalyst Pd(PPh3)4, sometimes Cu(OAc)2 Microwave irradiation preferred
Base K2CO3 Facilitates cross-coupling
Solvent 1,4-Dioxane / H2O Solubilizes reagents
Chlorination Agent NCS or SO2Cl2 Electrophilic chlorination
Purification Silica gel chromatography, recrystallization Ensures compound purity
Yield Range 60-80% (varies by step) Dependent on reaction optimization

Chemical Reactions Analysis

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Such as Suzuki or Heck coupling, to introduce various substituents on the phenyl ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exhibit anticancer properties. The pyrrolopyridine scaffold has been studied for its ability to inhibit specific cancer cell lines. For instance, derivatives of this compound have shown promise in targeting kinase pathways associated with tumor growth and proliferation.

Neuroprotective Effects:
Studies have suggested that this compound may possess neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Anti-inflammatory Properties:
The anti-inflammatory potential of compounds like 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is being explored in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Pharmacological Applications

Drug Development:
The compound serves as a lead structure in drug development due to its unique molecular features. It can be modified to enhance its pharmacokinetic properties, such as solubility and bioavailability. Several pharmaceutical companies are investigating its derivatives for potential new medications.

Cosmetic Formulations:
Recent research has highlighted the use of this compound in cosmetic formulations. Its properties may contribute to skin health by providing antioxidant effects and promoting skin hydration. The incorporation of such compounds into topical products could enhance their efficacy.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of pyrrolopyridine derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, a derivative of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine was administered to mice. The findings showed a reduction in amyloid plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with analogous derivatives, focusing on structural, synthetic, and functional differences.

Substitution Patterns and Structural Features

Compound Name Substituents (Position) Key Structural Features Biological Activity/Applications References
4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), 3,4,5-OMe (2) Dihedral angle: ~10° between trimethoxyphenyl and pyrrolopyridine; intermolecular N–H⋯N H-bonds . Intermediate for kinase inhibitors or antiproliferative agents .
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine H (4), 3,4,5-OMe (2) Similar dihedral angle (~10°); lacks Cl, reducing cross-coupling reactivity. Antiproliferative activity (IC₅₀: micromolar range) .
4-Chloro-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), 4-OMe (2) Single methoxy group reduces steric bulk; planar structure. Used in SEM-protected intermediates for drug discovery .
3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzonitrile CN (5), 3,4-OMe (3) Dimethoxy substitution alters electronic properties; benzonitrile enhances polarity. Selective c-KIT inhibitor (nanomolar potency) .
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), CF₃ (5) CF₃ group increases lipophilicity (LogP ~2.5); halogenated core may pose toxicity risks. Antiviral or kinase inhibition applications .

Physicochemical Properties

Property 4-Chloro-2-(3,4,5-OMe) Derivative 4-Chloro-5-CF₃ Derivative 2-(3,4,5-OMe) Derivative
Molecular Weight (g/mol) 318.75 220.58 284.31
Hydrogen Bonding Strong (N–H donor) Weak (CF₃ reduces H-bond) Moderate (N–H donor)
LogP ~2.8 (predicted) ~2.5 ~2.0
Crystal Packing Inversion dimers via N–H⋯N Planar layers Similar dimers

Key Research Findings

Trimethoxyphenyl vs. Monomethoxy: The 3,4,5-trimethoxy group enhances antiproliferative activity compared to mono- or dimethoxy analogues, likely due to increased van der Waals interactions with hydrophobic enzyme pockets .

Chloro Substitution : The 4-Cl atom facilitates cross-coupling reactions (e.g., with boronic acids) to generate diversely functionalized libraries .

Crystallography : The dihedral angle (~10°) between the trimethoxyphenyl and pyrrolopyridine rings minimizes steric clash, optimizing binding to flat protein surfaces .

Biological Activity

4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₅ClN₂O₃
  • Molecular Weight : 318.755 g/mol
  • Density : 1.304 g/cm³
  • Boiling Point : 474.1 °C at 760 mmHg
  • LogP : 3.909 (indicating moderate lipophilicity)

Antiproliferative Activity

Research indicates that compounds with similar structural motifs have demonstrated notable antiproliferative effects against various cancer cell lines. The presence of the 3,4,5-trimethoxyphenyl group is crucial for enhancing biological activity. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibition of tubulin polymerization and cell cycle arrest in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridineHeLa<0.1Tubulin inhibition
Similar Compounds (e.g., 4i)MCF-7<0.05Cell cycle arrest
Similar Compounds (e.g., 4n)HT-29<0.03Apoptosis induction

Note: IC₅₀ is the concentration required to inhibit cell growth by 50%.

The biological activity of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine primarily involves:

  • Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells while sparing normal lymphocytes.

In vitro studies have demonstrated that this compound can selectively target cancer cells over normal cells, indicating a potential therapeutic window for cancer treatment.

Study on Anticancer Properties

A study published in PMC examined the efficacy of various pyrrolo[2,3-b]pyridine derivatives against a panel of human cancer cell lines. The results indicated that compounds similar to 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exhibited potent antiproliferative activity with IC₅₀ values in the nanomolar range against HeLa and MCF-7 cells .

Selectivity for Cancer Cells

Another investigation assessed the cytotoxicity of these compounds on normal human peripheral blood lymphocytes (PBLs). The findings revealed that while these compounds effectively inhibited cancer cell proliferation at low concentrations, they showed minimal cytotoxicity towards resting PBLs (IC₅₀ > 10 µM) . This selectivity underscores their potential as anticancer agents with reduced side effects.

Q & A

Q. What advanced techniques improve regioselectivity in halogenation?

  • Innovative Methods :
  • Directed Ortho-Metalation (DoM) : Utilize directing groups (e.g., amides) to control chlorination sites .
  • Photoredox Catalysis : Achieve C–H functionalization under mild conditions, minimizing side reactions .

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